molecular formula C13H18BrN3O3Si B8169019 3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No. B8169019
M. Wt: 372.29 g/mol
InChI Key: OAYVROYROYOWJL-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a useful research compound. Its molecular formula is C13H18BrN3O3Si and its molecular weight is 372.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Furan Compounds : It is used in synthesizing various furan compounds, such as 3-(5-nitro-2-furyl)-5-amino-1,2,4-triazole (Hirao, Kato, Hayakawa, & Tateishi, 1971).

  • Regioselective Trimethylsilylation and Methylation : The compound is valuable for studying regioselective trimethylsilylation and methylation of 1-hydroxybenzotriazole 3-oxide (Ioffe, Fedorov, Strelenko, Churakov, & Tartakovsky, 1995).

  • Pharmacological Research : It has potential applications in pharmacological research, specifically for α-glucosidase inhibition and antioxidant activity (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

  • Synthesis and Transformations : This compound is useful in synthesizing various compounds and performing transformations like formylation and acylation (El’chaninov, Aleksandrov, & Stepanov, 2018).

  • Protecting Group in Lithiation Reactions : It serves as a protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles (Fugina, Holzer, & Wasicky, 1992).

  • Preparation of 1,2,3-Triazoles : The compound is involved in the preparation of 5-substituted 1,2,3-triazoles (Holzer & Ruso, 1992).

  • Biological Properties of Nitric Oxide : It is also useful for examining the biological properties of nitric oxide (Bland-Ward & Moore, 1995).

  • Antifungal Activity : This compound exhibits significant antifungal activity in vitro against a wide spectrum of fungi (Albert, O'Brien, & Robins, 1980).

  • Structural Complexity : It is a structurally complex compound with pi-Stacking involving indazole moieties (Gzella & Wrzeciono, 2001).

  • Synthesis of Ribofuranosyl Indazoles : The synthesis of ribofuranosyl indazoles with this compound provides the first indazole nucleosides with assigned anomeric configurations and establishes the site of ribosylation (Revankar & Townsend, 1970).

  • Biologically Active Nitroindazole : It is recognized as a biologically active nitroindazole (Cabildo et al., 2011).

  • Antitumor Activities : Some derivatives of this compound exhibited obvious antitumor activities in preliminary bioassay tests (Chu, 2011).

  • Vibrational Spectra and Structure : The study of its vibrational spectra and structure in 1,2,4-triazole derivatives is also a notable application (Mel’nikov, Stolpakova, Pevzner, & Gidaspov, 1973).

  • Regioselective Protection and Derivatization : The SEM group on indazoles, including this compound, can efficiently direct regioselective C-3 lithiation, generating novel indazole derivatives (Luo, Chen, & Dubowchik, 2006).

properties

IUPAC Name

2-[(3-bromo-5-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3Si/c1-21(2,3)7-6-20-9-16-12-5-4-10(17(18)19)8-11(12)13(14)15-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYVROYROYOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

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